molecular formula C19H20ClN5O2S B399709 N-[2-(3-chloro-4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-N'-(2,2-dimethylpropanoyl)thiourea

N-[2-(3-chloro-4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-N'-(2,2-dimethylpropanoyl)thiourea

Cat. No.: B399709
M. Wt: 417.9g/mol
InChI Key: VKZZNPPAQHUUTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3-chloro-4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-N'-(2,2-dimethylpropanoyl)thiourea is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzotriazole core, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-chloro-4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-N'-(2,2-dimethylpropanoyl)thiourea typically involves multiple steps, starting with the preparation of the benzotriazole core. This is followed by the introduction of the 3-chloro-4-methoxyphenyl group and the carbamothioyl moiety. Common reagents used in these reactions include chlorinating agents, methoxy compounds, and thiourea derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance efficiency and scalability while maintaining the quality of the final product. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the compound meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-chloro-4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-N'-(2,2-dimethylpropanoyl)thiourea undergoes several types of chemical reactions, including:

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[2-(3-chloro-4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-N'-(2,2-dimethylpropanoyl)thiourea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-[2-(3-chloro-4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-N'-(2,2-dimethylpropanoyl)thiourea exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(3-chloro-4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-N'-(2,2-dimethylpropanoyl)thiourea stands out due to its benzotriazole core, which imparts unique stability and reactivity. This makes it particularly valuable in applications where these properties are crucial, such as in the development of advanced materials and therapeutic agents .

Properties

Molecular Formula

C19H20ClN5O2S

Molecular Weight

417.9g/mol

IUPAC Name

N-[[2-(3-chloro-4-methoxyphenyl)benzotriazol-5-yl]carbamothioyl]-2,2-dimethylpropanamide

InChI

InChI=1S/C19H20ClN5O2S/c1-19(2,3)17(26)22-18(28)21-11-5-7-14-15(9-11)24-25(23-14)12-6-8-16(27-4)13(20)10-12/h5-10H,1-4H3,(H2,21,22,26,28)

InChI Key

VKZZNPPAQHUUTK-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)NC(=S)NC1=CC2=NN(N=C2C=C1)C3=CC(=C(C=C3)OC)Cl

Canonical SMILES

CC(C)(C)C(=O)NC(=S)NC1=CC2=NN(N=C2C=C1)C3=CC(=C(C=C3)OC)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.